molecular formula C23H24N4O4 B605779 Brensocatib CAS No. 1802148-05-5

Brensocatib

Numéro de catalogue B605779
Numéro CAS: 1802148-05-5
Poids moléculaire: 420.469
Clé InChI: AEXFXNFMSAAELR-RXVVDRJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brensocatib, also known as INS1007, is an investigational, first-in-class, selective, and reversible dipeptidyl peptidase 1 (DPP-1) inhibitor . It is under development for the treatment of neutrophil-mediated diseases including non-cystic fibrosis bronchiectasis, cystic fibrosis, chronic obstructive pulmonary fibrosis (COPD), coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), hidradenitis suppurativa, and chronic rhinosinusitis without nasal polyps .


Synthesis Analysis

A population pharmacokinetic (PPK) model was developed to characterize brensocatib exposure, determine potential relationships between brensocatib exposure and efficacy and safety measures, and inform dose selection in clinical studies . Pharmacokinetic (PK) data pooled from a phase I study of once-daily brensocatib (10, 25, and 40 mg) in healthy adults and a phase II study of once-daily brensocatib (10 mg and 25 mg) in adults with NCFBE were used to develop a PPK model and to evaluate potential covariate effects on brensocatib pharmacokinetics .


Molecular Structure Analysis

Brensocatib belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Chemical Reactions Analysis

The PPK model that best described the observed data consisted of two distributional compartments and linear clearance . Two significant covariates were found: age on volume of distribution and renal function on apparent oral clearance .

Applications De Recherche Scientifique

Treatment of Non-Cystic Fibrosis Bronchiectasis

Brensocatib is being investigated as a treatment for non-cystic fibrosis bronchiectasis . The phase 3 ASPEN trial enrolled adults with bronchiectasis and a history of exacerbations . Brensocatib is an oral, reversible inhibitor of dipeptidyl peptidase-1 shown to prolong time to first exacerbation in adults with bronchiectasis .

Reduction of Neutrophil Serine Proteases

Brensocatib has been shown to reduce the activity of all major neutrophil serine proteases in patients with bronchiectasis . This includes neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) . These enzymes cause damaging inflammation and lung destruction in chronic inflammatory lung diseases .

Reduction of Sputum Elastase Levels

In a phase II study, Brensocatib was shown to reduce sputum elastase levels compared with placebo . This reduction was associated with a decrease in the number of pulmonary exacerbations .

Prolonging Time to Exacerbation

Brensocatib has been shown to prolong the time to exacerbation in patients with bronchiectasis . This means that patients experience fewer exacerbations over time, improving their quality of life .

Treatment of Chronic Rhinosinusitis without Nasal Polyps

Brensocatib is also being investigated as a potential treatment for chronic rhinosinusitis without nasal polyps . This condition is characterized by inflammation of the sinuses lasting more than 12 weeks .

Reduction of Pulmonary Exacerbations

The biopharmaceutical company Insmed has released the topline findings of its Phase 3 “ASPEN” study, indicating that participants given brensocatib experienced significant reductions in pulmonary exacerbations .

Mécanisme D'action

Target of Action

Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1) . DPP1 is an enzyme that activates several neutrophil serine proteases (NSPs), including neutrophil elastase (NE) , proteinase 3 (PR3) , and cathepsin G (CatG) . These NSPs play a crucial role in pathogen destruction and inflammatory mediation .

Mode of Action

Brensocatib interacts with its target, DPP1, by inhibiting its activity. This inhibition prevents the activation of NSPs in the bone marrow during the early stage of neutrophil maturation . Dysregulated activation of NSPs can result in excess secretion of active NSPs, causing damaging inflammation and contributing to neutrophil-mediated inflammatory and autoimmune diseases .

Biochemical Pathways

The inhibition of DPP1 by brensocatib affects the biochemical pathway involving the activation of NSPs. By blocking DPP1, brensocatib prevents the activation of NSPs, including NE, PR3, and CatG, which are associated with pathogen destruction and inflammatory mediation . This inhibition attenuates the damaging effects of chronic inflammation by reducing the downstream activation of NSPs .

Pharmacokinetics

Brensocatib exhibits dose-dependent pharmacokinetic (PK) exposure responses, regardless of the species and strain . It shows rapid absorption and a moderate elimination rate . Mice and rats dosed once daily had equivalent NSP activity reduction compared to twice-a-day dosing when the once-daily dose was 1.5-times the twice-daily dose .

Result of Action

The administration of brensocatib results in a reduction in the activity of all major NSPs in a dose-dependent manner . Brensocatib produces the greatest reduction in the sputum activity of CatG, followed by NE and then PR3 . This broad anti-inflammatory effect of brensocatib underlies its clinical efficacy observed in patients with non-cystic fibrosis bronchiectasis .

Action Environment

Furthermore, the timing of prophylactic or therapeutic administration may also influence the drug’s efficacy .

Orientations Futures

Brensocatib has shown promising results in phase II trials, reducing the risk and frequency of bronchiectasis exacerbations at 24 weeks . Further evaluation of Brensocatib as a potential therapeutic option, or to complement existing treatments, is needed .

Propriétés

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brensocatib

CAS RN

1802148-05-5
Record name Brensocatib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brensocatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRENSOCATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.